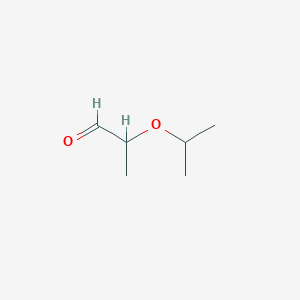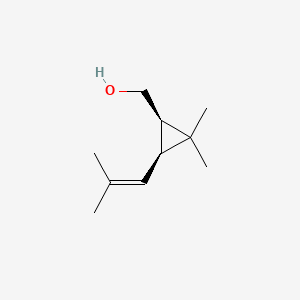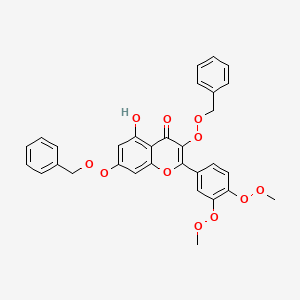
4,5-Dimethoxy-1,2-benzenacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-1,2-benzenacetic Acid is an organic compound with the molecular formula C10H12O4. It is a derivative of benzenacetic acid, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is used as a chemical reagent in the synthesis of pharmaceutical agents, such as Ivabradine, an antianginal medication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-1,2-benzenacetic Acid typically involves the methoxylation of benzenacetic acid derivatives. One common method includes the use of dimethyl sulfate as a methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methoxylation .
Industrial Production Methods: Industrial production of this compound often involves the purification of intermediates such as 4,5-dimethoxybenzocyclobutane derivatives. These intermediates are crucial in the synthesis of Ivabradine and its salts. The process includes steps like bromination and subsequent purification to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxy-1,2-benzenacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted benzenacetic acids
Scientific Research Applications
4,5-Dimethoxy-1,2-benzenacetic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents like Ivabradine, which is used to treat angina.
Industry: The compound is used in the production of various fine chemicals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-1,2-benzenacetic Acid involves its interaction with specific molecular targets. In the case of Ivabradine synthesis, the compound acts as a precursor that undergoes further chemical transformations. The methoxy groups play a crucial role in stabilizing intermediates and facilitating reactions through electron-donating effects .
Comparison with Similar Compounds
- 4,5-Dimethoxy-2-nitrobenzoic Acid
- 4,5-Dimethoxy-2-nitrobenzyl Alcohol
- 4,5-Dimethoxy-2-nitrobenzyl Bromide
Comparison: 4,5-Dimethoxy-1,2-benzenacetic Acid is unique due to its specific structure and functional groups, which make it a valuable intermediate in pharmaceutical synthesis. Compared to similar compounds, it offers distinct reactivity patterns and stability, making it particularly useful in the synthesis of complex molecules like Ivabradine .
Properties
CAS No. |
1000517-77-0 |
|---|---|
Molecular Formula |
C₁₀H₁₂O₄ |
Molecular Weight |
196.2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






